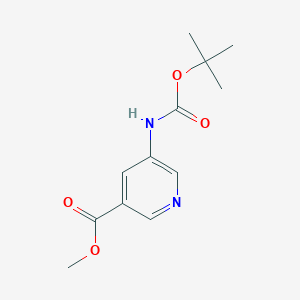

N-(4-Butyrylphenyl)acetamide

概要

説明

N-(4-Butyrylphenyl)acetamide, also known as N-(p-butyrylphenyl)acetamide, is a chemical compound that belongs to the class of amides. It is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and methanol. N-(4-Butyrylphenyl)acetamide has been widely studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and neuroprotective effects.

作用機序

The exact mechanism of action of N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide is not fully understood. However, it is believed to act through the modulation of the endocannabinoid system, which is involved in pain perception, inflammation, and neuroprotection. N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to bind to the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in the regulation of inflammation and pain. By binding to CB2, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide can modulate the activity of immune cells and reduce inflammation and pain.

生化学的および生理学的効果

N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

実験室実験の利点と制限

N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in experiments. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to its use. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not been extensively tested for toxicity, which means that its safety profile is not well established.

将来の方向性

There are several future directions for research on N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide. One direction is to further investigate its mechanism of action, particularly its interaction with the endocannabinoid system. This could lead to the development of new drugs that target the CB2 receptor and have analgesic, anti-inflammatory, and neuroprotective effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Finally, more research is needed to establish its safety profile and potential side effects, particularly with long-term use.

科学的研究の応用

N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, which makes it a potential candidate for the development of new pain management drugs. It has also been found to exhibit anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions like arthritis. Additionally, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

特性

CAS番号 |

13211-00-2 |

|---|---|

製品名 |

N-(4-Butyrylphenyl)acetamide |

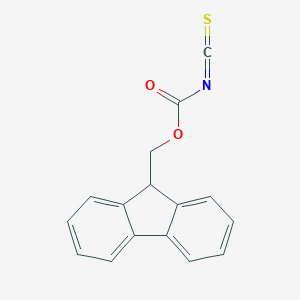

分子式 |

C12H15NO2 |

分子量 |

205.25 g/mol |

IUPAC名 |

N-(4-butanoylphenyl)acetamide |

InChI |

InChI=1S/C12H15NO2/c1-3-4-12(15)10-5-7-11(8-6-10)13-9(2)14/h5-8H,3-4H2,1-2H3,(H,13,14) |

InChIキー |

NYUNVUICRAJDLH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C(C=C1)NC(=O)C |

正規SMILES |

CCCC(=O)C1=CC=C(C=C1)NC(=O)C |

同義語 |

N-(4-butyrylphenyl)acetamide |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)